REACTION_SMILES
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[CH3:23][NH2:24].[CH3:25][CH2:26][OH:27].[OH:1][CH2:2][c:3]1[cH:4][cH:5][c:6]([CH2:8][S:9][CH2:10][CH2:11][N:12]2[C:13](=[O:14])[c:15]3[c:16]([cH:17][cH:18][cH:19][cH:20]3)[C:21]2=[O:22])[o:7]1>>[OH:1][CH2:2][c:3]1[cH:4][cH:5][c:6]([CH2:8][S:9][CH2:10][CH2:11][NH2:12])[o:7]1
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Name
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Type
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product
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Smiles
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NCCSCc1ccc(CO)o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |